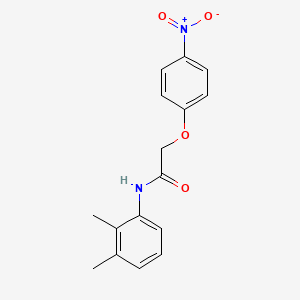
N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.37 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X is not fully understood, but it is believed to act through the modulation of specific protein targets. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. In the brain, it has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound X has been found to exhibit a range of biochemical and physiological effects, including antitumor activity, modulation of neurotransmitter activity, and anti-inflammatory effects. It has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X in lab experiments is its ability to selectively bind to specific protein targets, making it a useful tool compound in drug discovery. Additionally, its ability to exhibit a range of biochemical and physiological effects makes it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and disease treatment. Finally, investigations into the potential side effects and toxicity of this compound X are necessary before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X can be achieved through a multistep process that involves the reaction of 2,3-dimethylaniline with 4-nitrophenol in the presence of a base catalyst. This is followed by the addition of acetic anhydride to the reaction mixture, which results in the formation of the final product. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide X has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for conditions such as depression and anxiety. Additionally, this compound X has been investigated for its potential use as a tool compound in drug discovery, due to its ability to bind to specific protein targets.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-3-5-15(12(11)2)17-16(19)10-22-14-8-6-13(7-9-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSMTAJXXFHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
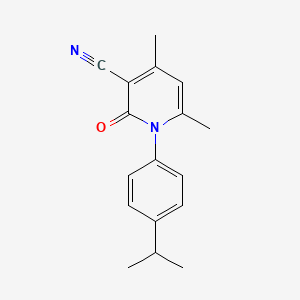
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
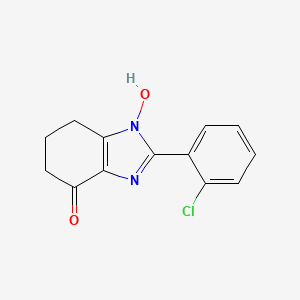
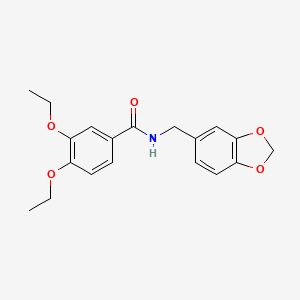
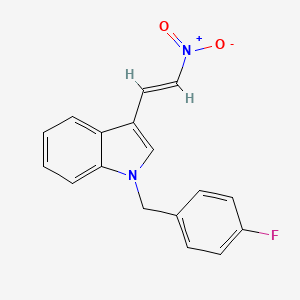
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)
